N-tert-butyl-1-chloromethanesulfonamide
Overview
Description
“N-tert-butyl-1-chloromethanesulfonamide” is a chemical compound with the formula C5H12ClNO2S. Its CAS number is 115719-94-3 . It is used in various chemical reactions and has a molecular weight of 185.67 .
Synthesis Analysis
The synthesis of N-tert-butyl amides, which includes this compound, can be achieved by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This reaction is efficient under solvent-free conditions at room temperature .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H12ClNO2S/c1-5(2,3)7-10(8,9)4-6/h7H,4H2,1-3H3 . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in the Ritter reaction, a process that involves the reaction of nitriles with di-tert-butyl dicarbonate .Scientific Research Applications
Allylic Halogenation in Organic Synthesis
N-tert-butyl-1-chloromethanesulfonamide is utilized in organic synthesis, particularly in the allylic halogenation of α-olefins. This reaction involves the abstraction of allylic hydrogen, leading to the formation of monohalogenated olefins in high yields. The steric effects of the N-tert-butyl group play a significant role in these reactions, making N-chloro derivatives particularly effective as chlorinating reagents (Ohashi et al., 1971).
Sulfonimidate Alkylating Agents
This compound derivatives, such as ethyl N-tert-butyl-4-nitrobenzenesulfonimidate, have been developed as sulfonimidate alkylating agents. These agents can ethylate acids, alcohols, and phenols, displaying chemoselectivity and stability in various organic transformations (Maricich et al., 2013).
Catalytic Asymmetric Oxidation Applications
The compound has been employed in the catalytic asymmetric oxidation of tert-butyl disulfide, leading to the synthesis of tert-butanesulfinamides and tert-butyl sulfoxides. This process demonstrates its utility in creating chiral compounds used in various chemical syntheses (Cogan et al., 1998).
Catalysis in Oxidation Reactions
N-tert-butylbenzenesulfenamide, a related compound, has been used to catalyze the oxidation of alcohols to carbonyl compounds using N-chlorosuccinimide. This method is effective in preserving the functional groups in alcohols and has particular efficacy in oxidizing labile aldehydes (Matsuo et al., 2003).
Inclusion Interaction Studies
Synthesis of N-(Boc) Nitrone Equivalents
This compound derivatives have been synthesized as N-(Boc) nitrone equivalents, demonstrating their potential as building blocks in organic synthesis. These compounds have shown utility in reactions with organometallics to produce N-(Boc)hydroxylamines (Guinchard et al., 2005).
Safety and Hazards
Future Directions
While specific future directions for N-tert-butyl-1-chloromethanesulfonamide are not mentioned in the search results, there is a general interest in dual-initiator alkoxyamines for controlled radical/ionic polymerization reactions . This could potentially open up new avenues for the use of this compound in the synthesis of new materials.
Mechanism of Action
Target of Action
N-tert-butyl-1-chloromethanesulfonamide is a chemical compound used in various chemical reactions, which involves the reaction of nitriles with di-tert-butyl dicarbonate .
Mode of Action
The compound acts as a reagent in the Ritter reaction. In this reaction, it interacts with its targets (nitriles and di-tert-butyl dicarbonate) under solvent-free conditions at room temperature . The reaction involves the simultaneous C–N single bond scission of isonitrile and the migration of the tert-alkyl group to the adjacent unsaturated nitrogen center of the nitrile precursor .
Biochemical Pathways
, which is a key process in organic synthesis. This reaction can lead to the formation of N-tert-butyl amides , which are found in many drugs.
Result of Action
The result of this compound’s action is the formation of N-tert-butyl amides via the Ritter reaction . These amides are found in many drugs, indicating the compound’s potential utility in pharmaceutical synthesis.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Ritter reaction it participates in is efficient under solvent-free conditions at room temperature . This suggests that the compound’s action, efficacy, and stability can be influenced by factors like temperature and solvent.
Properties
IUPAC Name |
N-tert-butyl-1-chloromethanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClNO2S/c1-5(2,3)7-10(8,9)4-6/h7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAHIKRUKJZYOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115719-94-3 | |
Record name | N-tert-butyl-1-chloromethanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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